N-(2-fluorophenyl)-3-methyl-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
N-(2-fluorophenyl)-3-methyl-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a heterocyclic compound that features an oxazole ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-3-methyl-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride or polyphosphoric acid . Another approach includes the condensation of oxazole derivatives with pyridine derivatives under specific conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, as well as cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorophenyl)-3-methyl-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the phenyl and pyridine rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
N-(2-fluorophenyl)-3-methyl-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for kinase inhibitors and antiviral agents.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-3-methyl-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain kinases by binding to the active site and blocking substrate access . The pathways involved often include signal transduction pathways that are crucial for cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-4-fluorophenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide: This compound has a similar structure but with different substituents, which may alter its chemical properties and biological activity.
3-(4-fluorophenyl)-N-(2-methylpyrazol-3-yl)-6-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide:
Uniqueness
N-(2-fluorophenyl)-3-methyl-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C20H14FN3O2 |
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Molecular Weight |
347.3 g/mol |
IUPAC Name |
N-(2-fluorophenyl)-3-methyl-6-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C20H14FN3O2/c1-12-18-14(19(25)22-16-10-6-5-9-15(16)21)11-17(23-20(18)26-24-12)13-7-3-2-4-8-13/h2-11H,1H3,(H,22,25) |
InChI Key |
OMHUEPHZEYFPNP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4F |
Origin of Product |
United States |
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